molecular formula C13H8N2O2S B2661918 4-Thieno[3,2-d]pyrimidin-4-yloxybenzaldehyde CAS No. 1090772-09-0

4-Thieno[3,2-d]pyrimidin-4-yloxybenzaldehyde

Cat. No.: B2661918
CAS No.: 1090772-09-0
M. Wt: 256.28
InChI Key: MZTKAHJTMBZBQA-UHFFFAOYSA-N
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Description

4-Thieno[3,2-d]pyrimidin-4-yloxybenzaldehyde is a heterocyclic compound that combines the structural features of thieno[3,2-d]pyrimidine and benzaldehyde

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Thieno[3,2-d]pyrimidin-4-yloxybenzaldehyde typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method includes the use of formic acid or triethyl orthoformate as a one-carbon source reagent. The reaction conditions often involve heating the reactants to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the synthetic routes for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Thieno[3,2-d]pyrimidin-4-yloxybenzaldehyde can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzaldehyde moiety, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Mechanism of Action

The mechanism of action of 4-Thieno[3,2-d]pyrimidin-4-yloxybenzaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can disrupt various cellular pathways, leading to therapeutic effects, particularly in cancer treatment .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Thieno[3,2-d]pyrimidin-4-yloxybenzaldehyde is unique due to its combination of the thieno[3,2-d]pyrimidine core with a benzaldehyde moiety. This structural feature enhances its potential for diverse chemical reactions and applications in various fields, making it a versatile compound for research and development.

Properties

IUPAC Name

4-thieno[3,2-d]pyrimidin-4-yloxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N2O2S/c16-7-9-1-3-10(4-2-9)17-13-12-11(5-6-18-12)14-8-15-13/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZTKAHJTMBZBQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)OC2=NC=NC3=C2SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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